molecular formula C16H28N4O3 B2901613 N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide CAS No. 1376316-16-3

N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide

Cat. No.: B2901613
CAS No.: 1376316-16-3
M. Wt: 324.425
InChI Key: HXVASSCVEXAVPD-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyano group, a cyclopropyl group, and a morpholine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropane ring.

  • Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

  • Attachment of the Morpholine Ring: : The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable halide precursor and morpholine.

  • Final Coupling Reaction: : The final step involves coupling the intermediate with 2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for use in specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It might act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    Protein Binding: The compound could bind to proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)amino]acetamide: Lacks the morpholine ring, which may result in different biological activity.

    N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(piperidin-4-yl)ethyl]amino]acetamide: Contains a piperidine ring instead of a morpholine ring, potentially altering its pharmacological profile.

Uniqueness

The presence of the morpholine ring in N-(1-cyano-1-cyclopropylethyl)-2-[(2-hydroxyethyl)[2-(morpholin-4-yl)ethyl]amino]acetamide distinguishes it from similar compounds. This structural feature may confer unique properties, such as enhanced solubility or specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-hydroxyethyl(2-morpholin-4-ylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c1-16(13-17,14-2-3-14)18-15(22)12-20(6-9-21)5-4-19-7-10-23-11-8-19/h14,21H,2-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVASSCVEXAVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(CCN2CCOCC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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